(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 903556-73-0
VCID: VC8007799
InChI: InChI=1S/C11H15NO.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11;/h3-5H,6-7,12H2,1-2H3;1H
SMILES: CC1(CC2=C(O1)C=CC(=C2)CN)C.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride

CAS No.: 903556-73-0

Cat. No.: VC8007799

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70

* For research use only. Not for human or veterinary use.

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride - 903556-73-0

Specification

CAS No. 903556-73-0
Molecular Formula C11H16ClNO
Molecular Weight 213.70
IUPAC Name (2,2-dimethyl-3H-1-benzofuran-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11;/h3-5H,6-7,12H2,1-2H3;1H
Standard InChI Key VLRJQHAFGNLJTE-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C=CC(=C2)CN)C.Cl
Canonical SMILES CC1(CC2=C(O1)C=CC(=C2)CN)C.Cl

Introduction

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran class, which is known for its diverse biological activities and applications in pharmaceutical research. This compound is specifically a derivative of the benzofuran scaffold, which is found in several drugs due to its pharmacological properties.

Synthesis and Preparation

The synthesis of (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride typically involves several steps, starting from the construction of the benzofuran ring. This can be achieved through various methods, including microwave-assisted reactions and Claisen rearrangements, which are common in the synthesis of benzofuran derivatives .

Biological Activities and Applications

While specific biological data for (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is limited, compounds with similar benzofuran scaffolds have shown potential in various therapeutic areas. For example, zatosetron, which contains a similar benzofuran structure, is known as a 5-HT3 antagonist used for its antinausea effects .

Suppliers and Availability

(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is available from specialty chemical suppliers such as Parchem, which offers it as part of their range of specialty materials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator